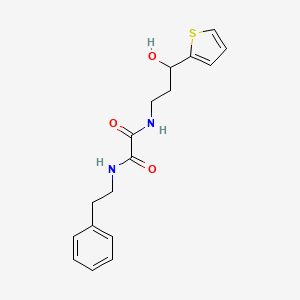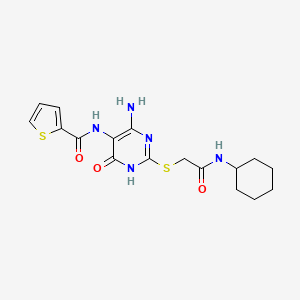![molecular formula C19H14ClN3O3S2 B3007956 8-chloro-N-(4-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1111184-20-3](/img/structure/B3007956.png)
8-chloro-N-(4-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinazoline and quinazolinone derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .
Synthesis Analysis
Quinazolin-4(3H)-one, a related compound, can be synthesized by the reaction of anthranilic acid with excess formamide at 120°C in open air . This is also known as the Niementowski reaction .Molecular Structure Analysis
Quinazolinone is a heterocyclic chemical compound, a quinazoline with a carbonyl group in the C4N2 ring . The molecular formula for a related compound, 4-Chloro-N-(4-methoxybenzyl)benzamide, is CHClNO, with an average mass of 275.730 Da .Chemical Reactions Analysis
Quinazoline derivatives have been found to exhibit a broad range of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic . This has encouraged medicinal chemists to investigate these fused heterocycles as novel drug molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, 4-Chloro-N-(4-methoxybenzyl)benzamide, include a refractive index of n20/D 1.548 (lit.), a boiling point of 117-118 °C/14 mmHg (lit.), a melting point of -1 °C (lit.), and a density of 1.155 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Antiviral Applications
The thiazoloquinazoline derivatives have been explored for their potential as antiviral agents. The presence of a thioamide group, as seen in this compound, is a structural modification that has been associated with antiviral properties. This suggests that the compound could be investigated for its efficacy against viruses, potentially contributing to the development of new antiviral medications .
Antimicrobial Activities
Compounds with a similar structure have demonstrated significant antimicrobial activities. The thiazoloquinazoline core, combined with the chloro and methoxybenzyl substituents, may enhance the compound’s ability to inhibit the growth of various pathogenic organisms, including bacteria and fungi .
Antifungal Properties
The structural features of thiazoloquinazoline compounds, particularly those with triazole moieties, have been linked to antifungal activities. This compound could be part of studies aimed at discovering new treatments for fungal infections, leveraging its unique chemical structure to combat resistant strains .
Antibacterial Efficacy
Research on quinazoline derivatives has shown broad-spectrum antibacterial activity. The specific substituents in this compound, such as the 8-chloro group and the methoxybenzyl moiety, may contribute to its potential as a strong antibacterial agent against organisms like Staphylococcus aureus and Escherichia coli .
Cancer Research
Quinazoline derivatives have been identified as potential therapeutic agents in cancer research. Their ability to interact with various cellular pathways makes them candidates for the development of anticancer drugs. This compound’s unique substituents may offer new avenues for research into its application in oncology .
Enzyme Inhibition
The structure of thiazoloquinazoline derivatives suggests potential for enzyme inhibition, which is a crucial mechanism in drug development. This compound could be studied for its ability to modulate enzymatic activity, leading to therapeutic applications in diseases where enzyme regulation is necessary .
Synthesis of Fused Heterocycles
The compound’s structure is conducive to the synthesis of fused heterocycles, which are important in medicinal chemistry. Its reactivity could be utilized to create novel heterocyclic compounds with diverse biological activities .
Development of Fluoroquinolone Antibiotics
The presence of a quinazoline moiety in this compound draws parallels with fluoroquinolone antibiotics, which contain similar structures. Research into the compound’s properties could contribute to the development of new antibiotics, enhancing the treatment options for bacterial infections .
Mecanismo De Acción
Direcciones Futuras
Quinazoline and quinazolinone derivatives have emerged as a privileged class of nitrogen-containing heterocyclic scaffolds, exhibiting a broad spectrum of pharmacological activities . This suggests that these compounds, including potentially your compound, may have promising future applications in medicinal chemistry .
Propiedades
IUPAC Name |
8-chloro-N-[(4-methoxyphenyl)methyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O3S2/c1-26-12-5-2-10(3-6-12)9-21-18(25)15-16-22-17(24)13-7-4-11(20)8-14(13)23(16)19(27)28-15/h2-8H,9H2,1H3,(H,21,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMSLPPPRVCNLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-chloro-N-(4-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-phenyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3007875.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyloxy)acetamide](/img/structure/B3007879.png)
![(E)-N-{7-[(Z)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide](/img/structure/B3007882.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B3007883.png)
![Ethyl 2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3007886.png)
![4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;dihydrochloride](/img/structure/B3007887.png)
![2-[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B3007888.png)
![Tert-butyl ((4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B3007889.png)
![(Z)-ethyl 2-(2-((1-ethyl-1H-pyrazole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3007890.png)
![2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B3007891.png)
![3-Fluorosulfonyloxy-5-[(1,2,2,3,3-pentamethylcyclopropyl)carbamoyl]pyridine](/img/structure/B3007892.png)

![(E)-4-(Dimethylamino)-N-[(4-methylphenyl)methyl]-N-prop-2-ynylbut-2-enamide](/img/structure/B3007896.png)